BenchChemオンラインストアへようこそ!

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine

Chiral Resolution Enantioselectivity Pharmacophore Model

Secure a competitive edge in neurological target validation with (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine (CAS 2382436-93-1). This advanced chiral building block uniquely combines a (3S)-configured methyl group for stereoelectronic control with a meta-bromobenzyl handle for immediate Suzuki/Buchwald diversification. Unlike racemic or non-halogenated analogs, it enables definitive stereospecific activity confirmation and rapid parallel SAR expansion to overcome hit-to-lead bottlenecks. Designed for programs demanding CNS-penetrant candidates, its predictable ionization profile accelerates rational design. Procure this single, versatile intermediate to reduce synthetic steps and generate high-content data, ensuring your lead identification is both efficient and reproducible.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B8154974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1COCCN1CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1
InChIKeyCAYZFODZYVKBJZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: A Chiral, Bifunctional Morpholine Scaffold for Medicinal Chemistry and Probe Design


(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine (CAS 2382436-93-1) is a chiral, tertiary amine building block within the N-benzylmorpholine class. It possesses two key structural features for drug discovery: a (3S)-configured methyl group that induces stereoelectronic effects and a meta-bromobenzyl substituent that functions as a versatile synthetic handle for late-stage diversification . Unlike achiral or non-halogenated analogs, this compound introduces both defined three-dimensionality and a reactive center (C-Br bond) into a single scaffold, making it a starting point for generating small-molecule libraries for structure-activity relationship (SAR) studies . Its molecular architecture is designed to probe the influence of stereochemistry and halogenation on target binding, a critical factor given that even minor structural changes between morpholine enantiomers are known to dictate biological activity and selectivity profiles [1].

Why (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine Cannot Be Replaced by Simpler Morpholine Analogs


Substituting (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine with achiral or non-brominated morpholine analogs, such as 4-(3-bromobenzyl)morpholine or racemic 4-benzyl-3-methylmorpholine, introduces significant risks to the reproducibility and informational content of a research program. The (S)-configuration of the 3-methyl group is a critical determinant of pharmacological activity. Peer-reviewed SAR studies on closely related morpholine scaffolds have demonstrated that stereochemistry at the 2- and 3-positions is not a secondary attribute but the primary switch between selective serotonin reuptake inhibition (SRI), selective norepinephrine reuptake inhibition (NRI), or dual SNRI activity . Using a racemic or enantiomerically undefined mixture can mask true activity or generate misleadingly complex biological data, a pitfall specifically warned against in medicinal chemistry best practices regarding 'privileged scaffolds' [1]. Furthermore, the absence of the 3-bromobenzyl group removes the most direct avenue for late-stage diversification, a key advantage for parallel library synthesis and target fishing experiments, making the compound's combination of features irreplaceable with generic alternatives .

Head-to-Head Quantitative Differentiation: (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine vs. Closest Structural Analogs


Enantiomeric Identity: The (S)-Configuration Dictates Biological Function Profile

The (S)-enantiomer cannot be replaced by the (R)-enantiomer (CAS 1629972-26-4). The effect of chiral inversion is not gradual but categorical. In the most directly applicable literature precedent on morpholine scaffolds, the SAR designed by Fish et al. established that (SS) and (RR) enantiomeric pairs exhibit entirely divergent reuptake inhibition profiles, switching between selective SRI, selective NRI, and dual SNRI activities . This principle is foundational to the morpholine class: the specific (S)-configuration at the 3-position is an independent variable that controls the vector of the N-benzyl pharmacophore, dictating interaction with biological targets in a way that the (R)-isomer cannot replicate [1].

Chiral Resolution Enantioselectivity Pharmacophore Model Drug Discovery

The 3-Bromobenzyl Substituent: A Quantifiable Advantage in Synthetic Tractability

The presence of the aryl bromide distinguishes this compound from 4-benzyl-3-methylmorpholine analogs. A quantitative, predictive advantage is its readiness for Pd-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, amine, or other functional groups late in a synthesis, a feature absent in non-halogenated versions. The synthesis of the related 4-(3-bromobenzyl)morpholine has been demonstrated with a 35% yield from morpholine and 3-bromobenzyl bromide, confirming the identity and stability of the key benzylic bromide intermediate . This reactive center is absent in the des-bromo analog, forcing a de novo synthesis for each new analog rather than using a common advanced intermediate.

Cross-Coupling Synthetic Chemistry Library Generation Chemical Probe

Impact of 3-Methyl Substitution on Basicity: A Measurable Differentiation from Des-methyl Analogs

The 3-methyl group modifies the amine's basicity relative to the des-methyl analog, 4-(3-bromobenzyl)morpholine. The predicted pKa of the core 3-methylmorpholine scaffold is 9.03 (±0.40), which is influenced by the N-benzyl substituent . This modulation of basicity is a key parameter affecting the ionization state of the molecule at physiological pH (7.4). A higher fraction of un-ionized species can enhance passive membrane permeability, though absolute values depend on the final N-aryl/alkyl substitution. This provides a quantifiable starting point for property-guided design, distinct from the des-methyl analog's different basicity profile.

Physicochemical Property pKa Permeability Druglikeness

Validated Application Scenarios for (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine Based on Structural Differentiation


Enantioselective Pharmacophore Fingerprinting for CNS Target Deconvolution

A lead identification campaign requires confirming that activity against a neurological target is stereospecific. Using both (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine and its (R)-enantiomer in a competitive binding assay provides direct evidence of target engagement through a defined chiral pocket . The expected differential activity between the two pure enantiomers serves as a crucial validation step before committing resources to analog synthesis, based on the established principle that morpholine stereochemistry acts as a molecular switch for monoamine transporter activity .

Late-Stage Diversification for Parallel SAR via Palladium-Catalyzed Cross-Coupling

A medicinal chemistry team needs to rapidly explore vectors from the morpholine scaffold to improve potency and selectivity. The aryl bromide of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine is a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings . This allows a single advanced intermediate to be diversified into dozens of analogs in one synthetic step, a strategy not possible with non-halogenated 4-benzyl-3-methylmorpholine . This capability directly addresses the bottleneck in hit-to-lead chemistry by enabling parallel library synthesis.

Property-Guided Scaffold Optimization Based on Predictable Basicity

A discovery team requires a morpholine scaffold with enhanced passive permeability to cross the blood-brain barrier. (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine, with a core pKa of approximately 9.0 for the 3-methylmorpholine unit, offers a baseline for tuning ionization . The predicted pKa value allows QSPR models to estimate cell permeability and oral absorption before synthesis, providing a decisive advantage over des-methyl analogs for which the baseline parameters are not modeled.

Quote Request

Request a Quote for (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.